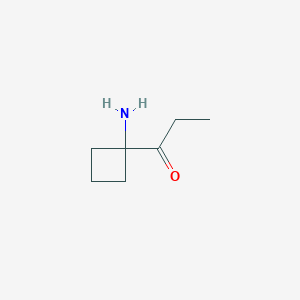

1-(1-Aminocyclobutyl)propan-1-one

Description

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

1-(1-aminocyclobutyl)propan-1-one |

InChI |

InChI=1S/C7H13NO/c1-2-6(9)7(8)4-3-5-7/h2-5,8H2,1H3 |

InChI Key |

TVAPGKRIUMBIMW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1(CCC1)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 1 1 Aminocyclobutyl Propan 1 One

Established Synthetic Routes to the 1-(1-Aminocyclobutyl)propan-1-one Scaffold

The construction of the this compound core relies on established synthetic organic chemistry principles. These routes typically involve the sequential or convergent assembly of the cyclobutane (B1203170) ring, the propan-1-one side chain, and the crucial amino functionality.

Cyclization Strategies for the Cyclobutane Ring Formation

The formation of the strained cyclobutane ring is a key challenge in the synthesis of this compound. Several methods have been developed to achieve this, with photochemical [2+2] cycloadditions being a prominent strategy. baranlab.orgharvard.edu This method involves the light-induced reaction of two alkene units to form the four-membered ring. baranlab.org The inherent ring strain of cyclobutanes, approximately 26.7 kcal/mol, makes their formation challenging but also renders them useful synthetic intermediates. baranlab.orgresearchgate.net

Alternative strategies for cyclobutane synthesis include:

[2+2] Cycloaddition of Olefins: This can be achieved photochemically, often using photosensitizers like acetone (B3395972) or benzophenone (B1666685) to promote the formation of a triplet state diradical intermediate. baranlab.org

Ring Closure via 1,4-Diradicals: This is another common outcome of photochemical reactions leading to cyclobutane formation. baranlab.org

Transition Metal-Catalyzed [2+2] Cycloadditions: These reactions offer an alternative to photochemical methods for constructing the cyclobutane ring. baranlab.org

Functional Group Interconversions on the Propan-1-one Moiety

Functional group interconversions (FGIs) are essential for elaborating the propan-1-one side chain and for introducing the necessary functional groups for subsequent reactions. imperial.ac.uk These transformations involve converting one functional group into another through processes like substitution, addition, elimination, oxidation, or reduction. imperial.ac.uk

Common FGIs relevant to the propan-1-one moiety include:

Conversion of Alcohols to Halides: Alcohols can be converted to alkyl halides (Cl, Br, I) using various reagents. For instance, thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used. ub.eduvanderbilt.edu The choice of reagent and reaction conditions can influence the stereochemical outcome, with Sₙ2 reactions typically proceeding with inversion of configuration. ub.edu

Conversion of Alcohols to Sulfonate Esters: Alcohols can be transformed into good leaving groups like mesylates or tosylates by reacting them with the corresponding sulfonyl chlorides. ub.eduvanderbilt.edu These sulfonates can then be displaced by nucleophiles. vanderbilt.edu

Reduction of Carbonyl Groups: The ketone of the propan-1-one moiety can be reduced to an alcohol if required for further transformations. Reagents like sodium borohydride (B1222165) (NaBH₄) are commonly used for this purpose. imperial.ac.uk

Introduction of the Amino Group and Stereochemical Control

The introduction of the amino group is a critical step, and controlling its stereochemistry is often a primary concern, especially for biologically active molecules. youtube.comlibretexts.org All naturally occurring amino acids in proteins are of the L-configuration. libretexts.org

Methods for introducing the amino group with stereochemical control include:

Reductive Amination: This involves the reaction of a ketone (or aldehyde) with an amine in the presence of a reducing agent. youtube.com This is a widely used method for forming C-N bonds.

From Chiral Precursors: Utilizing a chiral starting material that already contains the desired stereocenter is a common strategy.

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries can induce stereoselectivity in the introduction of the amino group. mdpi.com This can involve enzymatic resolutions or asymmetric hydrogenations. mdpi.com The stereochemistry is often described using the Cahn-Ingold-Prelog (R/S) system or the D/L notation, which relates the configuration to that of glyceraldehyde. libretexts.orglibretexts.org

Novel and Optimized Synthetic Approaches to this compound Derivatives

Research in organic synthesis is constantly seeking to improve upon existing methods, leading to the development of novel and more efficient routes to complex molecules.

Convergent and Divergent Synthetic Pathways

Modern synthetic strategies often employ convergent or divergent approaches to enhance efficiency and facilitate the generation of molecular diversity. wikipedia.orgwikipedia.org

Divergent Synthesis: In this approach, a common intermediate is used to generate a library of related compounds by reacting it with a variety of different reagents. wikipedia.org This is particularly useful for exploring structure-activity relationships in drug discovery. researchgate.net Diversity-oriented synthesis (DOS) is a type of divergent synthesis that aims to create a wide range of structurally diverse molecules. wikipedia.org

| Synthetic Strategy | Description | Key Advantage |

| Linear Synthesis | Reactants are combined sequentially to build the final product. | Simple to plan. |

| Convergent Synthesis | Fragments of the molecule are synthesized independently and then combined. wikipedia.org | Higher overall yield for complex molecules. wikipedia.org |

| Divergent Synthesis | A common intermediate is used to create a library of related compounds. wikipedia.org | Efficient generation of molecular diversity for screening. wikipedia.org |

Catalyst Development in Aminocyclobutyl Synthesis

Key areas of catalyst development relevant to aminocyclobutyl synthesis include:

Organocatalysis: The use of small organic molecules as catalysts has gained significant attention. nih.gov For instance, organocatalysts derived from natural amino acids have been shown to be effective in the direct aldol (B89426) reactions of cyclobutanone. nih.gov

Biocatalysis: Enzymes are increasingly being used as catalysts in organic synthesis due to their high selectivity and ability to operate under mild conditions. nih.gov Transaminases, for example, are enzymes that can be used for the synthesis of chiral amines. mdpi.com

Metal Catalysis: Transition metal catalysts, such as those based on rhodium, ruthenium, and palladium, are widely used in a variety of synthetic transformations, including cross-coupling reactions and asymmetric hydrogenations. mdpi.comorganic-chemistry.org For example, ruthenium-based catalysts have been employed in the asymmetric reductive amination to produce chiral amines. mdpi.com

| Catalyst Type | Example Application |

| Organocatalysts | Enantioselective aldol reactions of cyclobutanone. nih.gov |

| Biocatalysts (Enzymes) | Synthesis of chiral amines using transaminases. mdpi.com |

| Metal Catalysts | Asymmetric reductive amination using ruthenium complexes. mdpi.com |

Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry are increasingly integral to the development of synthetic routes for novel chemical entities. In the context of this compound, while specific green chemistry-focused studies are not extensively documented in publicly available literature, general principles can be applied to its hypothetical synthesis. Key considerations would involve the use of environmentally benign solvents, minimizing waste through high atom economy reactions, and employing catalytic methods over stoichiometric reagents. For instance, the selection of solvents would ideally move away from chlorinated hydrocarbons towards greener alternatives like water, ethanol, or supercritical fluids. Furthermore, the development of catalytic processes, potentially using transition metals or organocatalysts, would be a significant step towards a more sustainable synthesis, reducing the generation of inorganic waste.

Role of this compound as a Key Synthetic Intermediate for Complex Molecular Architectures

The unique structural motif of this compound, featuring a reactive aminoketone functionality appended to a cyclobutyl ring, positions it as a valuable building block in medicinal and materials chemistry. This combination of a primary amine and a ketone allows for a diverse range of chemical transformations, making it a versatile intermediate for the construction of more complex molecules, including various heterocyclic systems.

Integration into Heterocyclic Systems (e.g., Pyrrolo[2,3-d]pyrimidines, Imidazo[4,5-b]pyridines)

The synthesis of fused heterocyclic systems such as pyrrolo[2,3-d]pyrimidines and imidazo[4,5-b]pyridines often relies on the condensation of aminoketone precursors with appropriate multisubstituted nitrogen-containing heterocycles. mdpi.comnih.gov While direct examples employing this compound are not prevalent in existing literature, its structural features suggest a high potential for such applications.

For the synthesis of pyrrolo[2,3-d]pyrimidines , a plausible strategy would involve the reaction of this compound with a suitably substituted aminopyrimidine. The ketone moiety could undergo condensation with an amino group on the pyrimidine (B1678525) ring, followed by an intramolecular cyclization and dehydration sequence to form the fused pyrrole (B145914) ring. The cyclobutyl group would remain as a key substituent on the resulting pyrrolo[2,3-d]pyrimidine core, potentially influencing its biological activity.

Similarly, for the construction of imidazo[4,5-b]pyridines , this compound could serve as a precursor in reactions with diaminopyridines. rsc.orgnih.gov The ketone would react with one of the amino groups, and subsequent cyclization involving the second amino group would lead to the formation of the imidazole (B134444) ring fused to the pyridine (B92270) core. The resulting 2-ethyl-2-(cyclobutyl)imidazo[4,5-b]pyridine would be a novel scaffold for further chemical exploration.

Coupling Reactions and Derivatization Strategies

The primary amine and ketone functionalities in this compound open avenues for a wide array of coupling and derivatization reactions. The amino group can readily participate in N-acylation, N-alkylation, and reductive amination reactions to introduce diverse substituents. Furthermore, it can be utilized in transition-metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to form C-N bonds with aryl or heteroaryl halides.

The ketone moiety is also a versatile handle for chemical modification. It can undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to generate tertiary alcohols. The ketone can also be a partner in various condensation reactions to form imines, enamines, or be used in multi-component reactions to build molecular complexity rapidly.

Below is a table summarizing potential derivatization strategies for this compound:

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

| Primary Amine | N-Acylation | Acid chlorides, Anhydrides | Amide |

| N-Alkylation | Alkyl halides, Sulfonates | Secondary/Tertiary Amine | |

| Reductive Amination | Aldehydes, Ketones | Secondary Amine | |

| Buchwald-Hartwig Amination | Aryl/Heteroaryl halides | Aryl/Heteroaryl Amine | |

| Ketone | Nucleophilic Addition | Grignard reagents, Organolithiums | Tertiary Alcohol |

| Wittig Reaction | Phosphonium ylides | Alkene | |

| Condensation | Primary amines, Hydroxylamine | Imine, Oxime | |

| Multi-component Reactions | e.g., Ugi, Passerini reactions | Complex amides, esters |

The diverse reactivity of this compound underscores its potential as a valuable and versatile intermediate in the synthesis of novel and complex chemical entities with potential applications in various fields of chemical science. Further research into the synthetic utility of this compound is warranted to fully explore its capabilities.

Mechanistic Investigations in Biological Systems: Preclinical Studies Involving 1 1 Aminocyclobutyl Propan 1 One Derivatives

Enzyme Target Identification and Characterization

The precise identification of molecular targets is a foundational step in understanding the therapeutic potential of any new chemical entity. For derivatives of 1-(1-aminocyclobutyl)propan-1-one, research has successfully identified and characterized their interactions with specific enzymes, most notably protein kinases.

Derivatives of this compound have been prominently developed as potent and selective inhibitors of the AKT kinase family (also known as Protein Kinase B or PKB). The AKT kinases are central nodes in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various human cancers. researchgate.net

One of the most well-characterized derivatives is ARQ 092 (Miransertib), an imidazo[4,5-b]pyridine-based compound featuring a 4-(1-aminocyclobutyl)phenyl moiety. researchgate.netnih.gov Extensive preclinical studies have demonstrated its potent enzymatic inhibition of all three AKT isoforms (AKT1, AKT2, and AKT3). researchgate.netnih.gov This includes activity against the constitutively active AKT1-E17K mutant, a cancer-driving mutation. nih.gov The inhibitory activity of ARQ 092 highlights the potential of this chemical scaffold in targeting oncogenic kinase signaling.

While the Janus kinases (JAKs) are another critical family of tyrosine kinases involved in cytokine signaling via the JAK-STAT pathway, and are targets for various autoimmune diseases and cancers, the primary focus for this compound derivatives in the available literature has been on the AKT family. nih.govnih.gov The development of JAK inhibitors has typically involved different chemical scaffolds, such as pyrrolopyridines. nih.gov

Table 1: Enzymatic Inhibition Profile of ARQ 092

This table summarizes the half-maximal inhibitory concentration (IC50) values of ARQ 092 against the three isoforms of the AKT kinase.

| Kinase Target | Enzymatic Potency (IC50) | Reference |

|---|---|---|

| AKT1 | Potent inhibitor | researchgate.netnih.gov |

| AKT2 | Potent inhibitor | researchgate.netnih.gov |

| AKT3 | Potent inhibitor | researchgate.netnih.gov |

| AKT1-E17K Mutant | Potent inhibitor | nih.gov |

A key mechanistic feature of the this compound derivative ARQ 092 is its function as an allosteric inhibitor. researchgate.netnih.gov Unlike inhibitors that bind directly to the highly conserved ATP-binding site, allosteric modulators bind to a topographically distinct site on the kinase. mdpi.comnih.gov This binding event induces a conformational change in the protein, which in turn inactivates its catalytic function. nih.gov

The co-crystal structure of ARQ 092 bound to full-length AKT1 has provided definitive evidence for this allosteric mechanism. researchgate.netnih.gov The structure revealed that the compound binds to a regulatory domain of the kinase, away from the ATP pocket. The 1-aminocyclobutyl group, a defining feature of this chemical series, was shown to play a crucial role in this specific allosteric interaction. researchgate.netnih.gov This mode of inhibition is advantageous as allosteric sites are generally less conserved across the kinome than the ATP-binding pocket, which can lead to greater selectivity and potentially fewer off-target effects. mdpi.comnih.gov

Research on derivatives such as ARQ 092 has distinguished them as non-ATP-competitive, allosteric inhibitors. nih.govnih.gov This contrasts with the mechanism of most kinase inhibitors, which are designed to be ATP-competitive (Type I inhibitors). nih.gov These Type I inhibitors function by directly competing with endogenous ATP for binding within the catalytic site of the kinase. mdpi.com The development of selective ATP-competitive inhibitors can be challenging due to the high degree of conservation in the ATP-binding pocket across hundreds of different kinases. nih.gov

The allosteric mechanism of this compound derivatives circumvents this challenge. By not competing with the high intracellular concentrations of ATP, the discrepancy often observed between biochemical and cellular potencies of ATP-competitive inhibitors can be avoided. nih.gov The current body of research on this specific class of aminocyclobutyl derivatives has therefore concentrated on elucidating their unique allosteric properties rather than interactions with the ATP-competitive binding site.

The development of kinase inhibitors places a strong emphasis on selectivity to minimize off-target effects. The optimization of the 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine series, which led to ARQ 092, was focused on achieving potent and selective inhibition of AKT kinases. researchgate.netnih.gov While comprehensive selectivity screening against a broad panel of kinases is a standard part of preclinical development, the published literature on ARQ 092 emphasizes its high selectivity for the AKT isoforms. This selectivity is largely attributed to its allosteric mode of inhibition, which exploits a binding pocket that is not broadly conserved among other kinase families. nih.gov

Kinase Inhibition Profiles (e.g., AKT, JAKs)

Cellular Pathway Modulation Studies in In Vitro Models

The ultimate effect of a targeted inhibitor is its ability to modulate cellular signaling networks. In vitro studies using cell-based models are critical for confirming that enzyme inhibition translates into a functional impact on specific pathways.

The PI3K/AKT/mTOR pathway is a fundamental signaling cascade that governs a wide array of cellular functions, including proliferation, metabolism, and survival. researchgate.netnih.gov The activation of this pathway is a common feature in many human cancers, making it a compelling target for therapeutic intervention. nih.govmdpi.com

Preclinical studies have firmly established that this compound derivatives like ARQ 092 effectively modulate the PI3K/AKT/mTOR pathway. As a direct inhibitor of AKT, ARQ 092 functions as a key mediator of this cascade. researchgate.net In vitro experiments have shown that treatment with the compound leads to potent cellular inhibition of AKT activation. This is observed through a decrease in the phosphorylation of AKT itself and of its downstream targets, such as PRAS40 (Proline-Rich AKT Substrate 40 kDa). researchgate.netnih.gov By blocking this critical signaling node, these derivatives can inhibit the pro-growth and anti-apoptotic signals that drive cancer progression.

The JAK-STAT pathway is another crucial signaling cascade, primarily associated with cytokine signaling in immunity and cancer. nih.gov While it is a significant target for other classes of kinase inhibitors, the documented preclinical research for the specified this compound derivatives has predominantly focused on their impact on the PI3K/AKT/mTOR cascade.

Table 2: Cellular Pathway Effects of ARQ 092 in In Vitro Models

This table outlines the observed effects of the allosteric AKT inhibitor ARQ 092 on key signal transduction pathways in preclinical cellular models.

| Signaling Pathway | Key Protein Target | Observed Effect | Downstream Consequence | Reference |

|---|---|---|---|---|

| PI3K/AKT/mTOR | AKT1, AKT2, AKT3 | Allosteric Inhibition | Inhibition of PRAS40 phosphorylation | researchgate.netnih.gov |

| PI3K/AKT/mTOR | AKT (general) | Inhibition of AKT activation | Suppression of pro-survival and pro-proliferation signals | researchgate.netnih.gov |

Based on the conducted research, there is no publicly available scientific literature that specifically details the mechanistic investigations and pharmacological studies of "this compound" or its derivatives in the context of the requested outline.

Therefore, the following sections on its effects on cellular processes and its use in in vivo animal models cannot be populated with the scientifically accurate and detailed research findings required. The specific data on this compound's impact on cell proliferation, apoptosis, cell cycle regulation, or its investigation in arthritis and xenograft models are not present in the available search results.

To provide a comprehensive article, specific research dedicated to "this compound" and its derivatives would be necessary.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Structural Features for Biological Activity

The biological activity of 1-(1-Aminocyclobutyl)propan-1-one is intrinsically linked to its unique three-dimensional structure. The spatial arrangement of its constituent parts, including the cyclobutane (B1203170) ring, the amino group, and the propan-1-one side chain, dictates its pharmacological profile.

Influence of the Cyclobutane Ring Conformation

The cyclobutane moiety is a critical determinant of the compound's biological efficacy. Unlike more flexible linear chains, the puckered four-membered ring of cyclobutane imposes significant conformational constraints on the molecule. nih.gov This rigidity can be advantageous for several reasons:

Reduced Entropic Penalty: By limiting the number of possible conformations, the cyclobutane ring reduces the entropic penalty upon binding to a biological target, which can lead to stronger binding affinities. nih.gov

Enhanced Specificity: The well-defined three-dimensional shape of the cyclobutane ring can better complement the spatial arrangement of amino acids in a receptor's binding pocket, leading to higher specificity. nih.gov

Metabolic Stability: The introduction of a cyclobutane ring can block metabolically labile sites, potentially increasing the compound's metabolic stability. nih.gov

The puckered nature of the cyclobutane ring allows for different substitution patterns (e.g., cis/trans isomers) that can significantly influence how the molecule interacts with its target. nih.gov This unique geometry opens up opportunities for fine-tuning the compound's properties in medicinal chemistry. nih.gov

Role of the Amino and Propan-1-one Functionalities

The amino and propan-1-one groups are essential pharmacophoric elements that directly participate in interactions with biological targets.

Amino Group: The primary amino group is typically protonated at physiological pH, allowing it to form strong ionic interactions and hydrogen bonds with negatively charged or polar residues in a binding site. reddit.com The presence of an ionizable nitrogen is a crucial feature for the binding of many ligands to their receptors. nih.gov

Propan-1-one Group: The carbonyl oxygen of the propan-1-one moiety can act as a hydrogen bond acceptor, forming crucial interactions that anchor the ligand within the binding pocket. The length and branching of the alkyl chain (in this case, an ethyl group) can also influence binding affinity and selectivity by interacting with hydrophobic pockets in the receptor.

Studies on analogous structures have shown that both the α-amino and α-carboxy groups are often essential for recognition by amino acid-sensing receptors. plos.orgplos.org While this compound has a ketone instead of a carboxylic acid, the principle of key functional groups for binding remains relevant.

Impact of Substitutions on the Aminocyclobutyl and Propan-1-one Moieties

Modifications to either the aminocyclobutyl ring or the propan-1-one side chain can dramatically alter the compound's biological activity, providing a basis for SAR studies.

Substitutions on the Cyclobutane Ring: Altering the substitution pattern on the cyclobutane ring can modulate the compound's lipophilicity, polarity, and steric profile. For instance, the introduction of substituents can influence the puckering of the ring and the relative orientation of the amino and propan-1-one groups, thereby affecting receptor fit.

Substitutions on the Propan-1-one Moiety: Modifications to the propan-1-one chain can impact several properties:

Chain Length: Increasing or decreasing the length of the alkyl chain can probe the size and nature of hydrophobic pockets in the binding site.

Branching: Introducing branches on the alkyl chain can enhance steric hindrance and potentially increase selectivity for a particular receptor subtype.

Aromatic Substitutions: Replacing the ethyl group with an aromatic ring can introduce the possibility of pi-stacking interactions, which can significantly enhance binding affinity. For example, adding N-3-phenylpropyl substitutions to related N-alkylamines has been shown to increase their affinity for certain receptors. nih.gov

The following table illustrates hypothetical effects of substitutions based on general medicinal chemistry principles:

| Substitution Site | Substituent | Predicted Effect on Activity | Rationale |

| Cyclobutane Ring | Methyl group | May increase or decrease activity | Alters steric bulk and conformation |

| Cyclobutane Ring | Hydroxyl group | May increase activity | Introduces a hydrogen bonding group |

| Propan-1-one Chain | Phenyl group | May increase activity | Potential for pi-stacking interactions |

| Propan-1-one Chain | tert-Butyl group | May increase or decrease activity | Increases steric bulk, potentially improving selectivity |

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Applications

To further understand and predict the biological activity of this compound and its analogs, computational methods such as QSAR and other cheminformatics tools are employed.

Predictive Modeling of Biological Interactions

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, a QSAR model could be developed by:

Generating a Dataset: Synthesizing and testing a library of analogs with systematic variations in their structure.

Calculating Molecular Descriptors: Quantifying various physicochemical properties of the molecules, such as lipophilicity (logP), electronic properties (pKa), and steric parameters (molar refractivity).

Developing a Statistical Model: Using statistical methods like multiple linear regression or partial least squares to correlate the descriptors with the observed biological activity. researchgate.net

Such a model could then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net

Ligand-Based and Structure-Based Design Principles

Both ligand-based and structure-based design strategies can be applied to optimize the properties of this compound.

Ligand-Based Drug Design (LBDD): In the absence of a known 3D structure of the biological target, LBDD methods rely on the information from known active ligands. nih.gov This involves techniques such as:

Pharmacophore Modeling: Identifying the common spatial arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) required for biological activity. For this compound, the key pharmacophoric points would likely be the amino group, the carbonyl oxygen, and the hydrophobic cyclobutane ring.

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) can be used to build 3D models that relate the steric and electrostatic fields of the molecules to their activity. nih.gov

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the target protein is available (e.g., from X-ray crystallography or NMR), SBDD can be a powerful tool. wiley.com This approach involves:

Molecular Docking: Computationally placing the ligand into the binding site of the receptor to predict its binding conformation and affinity. This allows for a visual inspection of the interactions between the ligand and the protein, guiding the design of new analogs with improved complementarity.

De Novo Design: Using computational algorithms to design novel ligands that fit the binding site of the target protein.

By integrating these computational approaches with traditional medicinal chemistry, the development of potent and selective analogs of this compound can be significantly accelerated. nih.gov

Computational and Theoretical Chemistry Applications

Molecular Docking and Molecular Dynamics Simulations of 1-(1-Aminocyclobutyl)propan-1-one and its Complexes

Molecular docking and molecular dynamics (MD) simulations are cornerstones of computational drug discovery, used to predict how a ligand such as this compound might interact with a protein receptor. researchgate.netnih.gov

Molecular docking studies are employed to predict the preferred orientation of this compound when bound to a specific protein target, as well as the binding affinity. mdpi.combiointerfaceresearch.com This analysis identifies key intermolecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For instance, the primary amine and carbonyl oxygen of the molecule are potential hydrogen bond donors and acceptors, respectively, which could form strong connections with amino acid residues in a protein's binding pocket. nih.gov The cyclobutyl and ethyl groups contribute to hydrophobic interactions. nih.gov A systematic analysis of protein-ligand complexes reveals that residues like Tryptophan, Histidine, and Tyrosine are frequently found in binding pockets, and interactions with these can be crucial for binding. nih.gov

An illustrative analysis of potential interactions between this compound and a hypothetical protein binding site is shown below.

Interactive Table 1: Hypothetical Ligand-Target Interactions for this compound

| Interacting Atom/Group in Ligand | Potential Interacting Residue in Target | Type of Interaction |

| Carbonyl Oxygen (-C=O ) | Aspartic Acid, Glutamic Acid | Hydrogen Bond |

| Amine Group (-NH2 ) | Serine, Threonine | Hydrogen Bond |

| Cyclobutyl Ring | Leucine, Valine, Isoleucine | Hydrophobic Interaction |

| Ethyl Group | Alanine, Phenylalanine | Hydrophobic Interaction |

Conformational analysis investigates the different spatial arrangements (conformations or rotamers) of a molecule and their relative energies. lumenlearning.com For this compound, key flexible bonds include the bond connecting the cyclobutyl ring to the carbonyl group and the bonds within the ethyl chain. Molecular dynamics simulations can track the movement of the molecule over time, revealing its preferred conformations in different environments (e.g., in water or within a binding site). nih.gov Understanding the ligand's flexibility is critical, as its ability to adopt a specific low-energy conformation (a "bioactive conformation") is often required for effective binding to a biological target. lumenlearning.com

Quantum Chemical Calculations

Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide deep insights into the intrinsic properties of a molecule. mdpi.comresearchgate.net

These calculations determine the electronic structure of this compound, yielding valuable reactivity descriptors. mdpi.com Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical stability, while the distribution of these orbitals highlights the regions most likely to participate in chemical reactions (e.g., nucleophilic or electrophilic attack). An electrostatic potential map can further identify the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, guiding the understanding of its intermolecular interactions.

Interactive Table 2: Typical Quantum Chemical Descriptors

| Descriptor | Typical Information Provided | Relevance to this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Indicates the propensity of the amine group to act as a nucleophile. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Indicates the propensity of the carbonyl group to act as an electrophile. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A larger gap suggests higher stability and lower reactivity. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility and the nature of intermolecular interactions. |

| Mulliken Charges | Distribution of partial charges on each atom. | Helps predict sites for electrostatic interactions with a target molecule. |

Quantum chemical calculations can predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies, one can generate a theoretical IR spectrum. Comparing this predicted spectrum with an experimentally obtained one is a powerful method for confirming the molecular structure of a synthesized compound like this compound. researchgate.net

In Silico Screening and Virtual Library Design

The core structure of this compound can serve as a scaffold for the design of a virtual library of related compounds. nih.gov In this process, computational methods are used to generate thousands or even millions of derivatives by systematically modifying different parts of the molecule (e.g., substituting the cyclobutyl ring or extending the alkyl chain). nih.gov

This virtual library can then be subjected to in silico screening, where each compound is computationally docked into a target protein's binding site. nih.govnih.gov This high-throughput virtual screening process allows researchers to rapidly identify a smaller subset of promising candidates with potentially improved binding affinity or other desirable properties, prioritizing them for chemical synthesis and experimental testing. nih.govnih.gov This approach significantly accelerates the early stages of drug discovery by focusing resources on the most promising molecules. nih.gov

Analytical Methodologies for Research and Development of 1 1 Aminocyclobutyl Propan 1 One and Its Derivatives

Chromatographic Separation and Purity Assessment (e.g., LC/MS, HPLC, GC)

Chromatographic techniques are essential for separating 1-(1-aminocyclobutyl)propan-1-one from starting materials, byproducts, and degradation impurities, as well as for assessing its purity.

Liquid Chromatography-Mass Spectrometry (LC/MS): LC/MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying impurities. nih.govnih.gov This technique is particularly useful for analyzing complex mixtures and can be used in a non-targeted way to discover unexpected impurities. nih.gov Different ionization techniques, such as cold electron ionization (EI), can enhance the molecular ion peak, aiding in the identification of compounds against spectral libraries like that of the National Institute of Standards and Technology (NIST). nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the purity assessment of pharmaceutical compounds. sielc.com A typical HPLC method for a compound like this compound might use a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) formate) and organic solvents (such as methanol (B129727) and acetonitrile). nih.gov The method can be optimized to achieve efficient separation of the main compound from its impurities. nih.govresearchgate.net

Gas Chromatography (GC): For volatile derivatives or impurities, gas chromatography can be an effective analytical tool. The choice between GC and LC depends on the volatility and thermal stability of the compounds being analyzed.

Data Table: Chromatographic Methods for Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application |

| LC/MS | C18 | Acetonitrile/Water with Formic Acid | Mass Spectrometer | Impurity identification and profiling |

| HPLC | C18 (e.g., XTerra) | Ammonium formate (B1220265) buffer/Methanol/Acetonitrile | UV or PDA | Purity assessment, stability testing |

| GC | Capillary Column | Helium | Flame Ionization Detector (FID) or MS | Analysis of volatile impurities |

X-ray Crystallography for Absolute Stereochemistry and Co-crystal Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. nih.gov

Absolute Stereochemistry: For chiral molecules, X-ray crystallography can unambiguously determine the absolute configuration of stereocenters. nih.gov This is crucial for understanding the biological activity of a specific enantiomer. The presence of a heavy atom in the structure can facilitate this determination. nih.gov

Co-crystal Structural Elucidation: The formation of co-crystals can modify the physicochemical properties of an active pharmaceutical ingredient. rjptonline.org X-ray crystallography is essential for confirming the formation of a co-crystal and for characterizing the hydrogen bonding and other intermolecular interactions between the active compound and the co-former. rjptonline.orgresearchgate.net This information is vital for designing new solid forms with improved properties. The structure of co-crystals can reveal specific synthons, which are predictable patterns of intermolecular interactions. rjptonline.org

Advanced Analytical Techniques for Trace Analysis and Impurity Profiling

The detection and characterization of trace-level impurities are critical for ensuring the safety and efficacy of pharmaceutical compounds.

Impurity Profiling: A comprehensive impurity profile involves the identification and quantification of all potential impurities, including those arising from the synthesis, degradation, or storage of the drug substance. lcms.cz Techniques like LC/MS are central to this process, allowing for the detection of impurities at very low levels. nih.gov Stress testing, as prescribed by guidelines from the International Council for Harmonisation (ICH), is performed to identify potential degradation products that might form under various environmental conditions. nih.gov

Preclinical Metabolic Fate Studies

In Vitro Metabolism in Subcellular Fractions (e.g., Microsomes, Hepatocytes)

No studies detailing the in vitro metabolism of 1-(1-Aminocyclobutyl)propan-1-one using subcellular fractions such as liver microsomes or hepatocytes were found.

Metabolite Identification and Elucidation of Metabolic Pathways in Animal Models

There are no published data on the identification of metabolites of this compound in any animal models. Consequently, its metabolic pathways have not been elucidated.

Enzyme Kinetics of Metabolic Transformations (e.g., CYP450, UGTs)

No information is available regarding the enzyme kinetics of the metabolic transformations of this compound, including the involvement of specific enzyme superfamilies such as Cytochrome P450 (CYP450) or UDP-glucuronosyltransferases (UGTs).

Future Research Directions and Emerging Challenges in the Field of Aminocyclobutyl Chemistry

Development of Next-Generation Synthetic Strategies

The synthesis of aminocyclobutyl-containing molecules presents a unique set of challenges due to the inherent ring strain and the need for precise stereochemical control. Overcoming these synthetic hurdles is paramount for the exploration of this chemical space. Future research in this area is expected to focus on the development of more efficient, scalable, and environmentally benign synthetic methodologies.

A significant challenge lies in the construction of the cyclobutane (B1203170) ring itself. rsc.org Traditional methods often require harsh reaction conditions and may not be amenable to the synthesis of highly functionalized derivatives. Consequently, there is a growing interest in the development of novel catalytic strategies to access these scaffolds. For instance, iron-catalyzed [2+2] cycloaddition reactions have shown promise in the synthesis of aminocyclobutanes, offering a more sustainable alternative to traditional methods. nih.gov

The challenges and future directions in the synthesis of aminocyclobutyl derivatives are summarized in the table below.

| Challenge | Future Research Direction | Potential Impact |

| Ring Strain and Stereocontrol | Development of novel catalytic systems (e.g., transition metal catalysis, photoredox catalysis). | Increased efficiency, improved stereoselectivity, and access to novel structural motifs. |

| Limited Substrate Scope | Exploration of new cycloaddition strategies and ring-contraction methods. rsc.org | Expansion of the accessible chemical space for aminocyclobutyl derivatives. |

| Scalability and Sustainability | Integration of biocatalysis and flow chemistry. osti.gov | Greener, more cost-effective, and scalable production of key intermediates. |

Exploration of Novel Biological Targets and Therapeutic Areas

Aminocyclobutyl-containing compounds have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery programs. A key future direction will be the systematic exploration of novel biological targets and therapeutic areas for these unique scaffolds.

The constrained nature of the cyclobutane ring can impart favorable properties such as metabolic stability and improved binding affinity to protein targets. This has led to the investigation of aminocyclobutyl derivatives as inhibitors of various enzymes, including those involved in metabolic disorders and cancer. nih.govnih.gov For example, synthetic amino acid derivatives have shown potential as inhibitors of digestive enzymes like α-amylase and α-glucosidase, which are key targets in the management of type 2 diabetes. nih.gov In oncology, farnesyltransferase inhibitors containing novel chemical scaffolds have been identified through virtual screening and have shown potent antitumor activity. nih.gov

The therapeutic potential of aminocyclobutyl derivatives also extends to central nervous system (CNS) disorders. nih.govnih.gov The ability of small molecules to cross the blood-brain barrier is a major challenge in the development of drugs for neurological diseases. The unique physicochemical properties of aminocyclobutyl compounds may offer advantages in this regard. Research into the development of cannabinoid receptor modulators and other neuroactive compounds incorporating the aminocyclobutyl motif could lead to new treatments for conditions such as Parkinson's disease, multiple sclerosis, and neuropathic pain. nih.gov

The exploration of novel biological targets for aminocyclobutyl derivatives is an active area of research, with potential applications in a wide range of diseases.

| Therapeutic Area | Potential Biological Target | Example of Compound Class |

| Metabolic Disorders | α-Amylase, α-Glucosidase, Pancreatic Lipase nih.gov | Synthetic amino acid derivatives nih.gov |

| Oncology | Farnesyltransferase, Tyrosine Kinases, Cyclin-Dependent Kinases nih.gov | Novel farnesyltransferase inhibitors nih.gov |

| CNS Disorders | Cannabinoid Receptors, GABA Receptors, Ion Channels nih.govnih.gov | Synthetic cannabinoids, GABA receptor modulators nih.gov |

| Infectious Diseases | Peptidyl Transferase, Cytochrome bd Oxidase nih.gov | Aminoacyl derivatives, Novel oxidase inhibitors nih.gov |

Advanced Computational Modeling for De Novo Design

The integration of advanced computational modeling techniques is set to accelerate the discovery and optimization of aminocyclobutyl-based therapeutics. De novo drug design, which involves the computational generation of novel molecular structures with desired properties, is a particularly promising approach. nih.gov

Machine learning and artificial intelligence are playing an increasingly important role in de novo design. nih.gov These methods can be trained on large datasets of known bioactive molecules to learn the complex relationships between chemical structure and biological activity. This knowledge can then be used to generate novel aminocyclobutyl-containing compounds with a high probability of being active against a specific biological target.

Structure-based drug design, which relies on the three-dimensional structure of the target protein, is another powerful computational tool. osti.gov By understanding the precise interactions between a ligand and its binding site, it is possible to design aminocyclobutyl derivatives with improved potency and selectivity. Molecular docking studies can be used to predict the binding mode of a compound and to identify key interactions that can be optimized. nih.gov

The synergy between computational modeling and experimental validation is crucial for the successful application of these techniques. Computationally designed compounds must be synthesized and tested to confirm their predicted activity. This iterative cycle of design, synthesis, and testing is a hallmark of modern drug discovery.

Integration with High-Throughput Screening and Automation in Discovery Research

High-throughput screening (HTS) and automation are essential tools for modern drug discovery, enabling the rapid testing of large compound libraries against a variety of biological targets. nih.gov The integration of these technologies into the field of aminocyclobutyl chemistry will be critical for accelerating the identification of new lead compounds.

Automated synthesis platforms can be used to generate large and diverse libraries of aminocyclobutyl derivatives for HTS campaigns. These platforms can significantly reduce the time and effort required for library synthesis, allowing researchers to explore a wider range of chemical space. The use of modular automation systems provides the flexibility to adapt to different screening demands and assay formats. nih.gov

HTS assays can be used to identify compounds that modulate the activity of a specific target or that have a desired phenotypic effect. nih.gov The vast amounts of data generated by HTS can be analyzed using automated data analysis pipelines, which can help to identify promising hits and to prioritize them for further investigation. nih.gov The combination of HTS and automated data analysis can significantly shorten the timeline for lead discovery. nih.gov

The integration of HTS and automation with other technologies, such as computational modeling and artificial intelligence, will create a powerful and synergistic platform for the discovery of novel aminocyclobutyl-based therapeutics. This integrated approach will enable a more efficient and effective exploration of the therapeutic potential of this unique chemical scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.